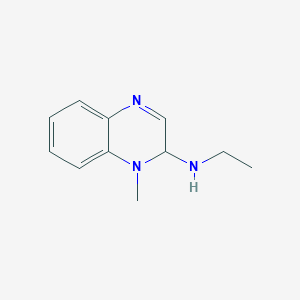
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, also known as EMQ, is a chemical compound that has gained significant attention in the field of scientific research. EMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been studied extensively for its potential applications in the treatment of various neurological disorders.
Mechanism Of Action
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine acts as a potent antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine can prevent the overactivation of neurons and reduce the release of excitatory neurotransmitters such as glutamate.
Biochemical And Physiological Effects
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing the levels of neurotrophic factors, and reducing the levels of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. However, its high affinity for the receptor can also make it difficult to use at low concentrations. Additionally, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has a short half-life and is rapidly metabolized, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, including:
1. Developing more potent and selective NMDA receptor antagonists based on the structure of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine.
2. Investigating the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in combination with other drugs or therapies for the treatment of neurological disorders.
3. Studying the effects of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine on other neurotransmitter systems and their potential therapeutic applications.
4. Exploring the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in animal models of neurological disorders to better understand its mechanisms of action and potential clinical applications.
In conclusion, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent NMDA receptor antagonism, neuroprotective properties, and favorable biochemical and physiological effects make it an attractive candidate for further research.
Synthesis Methods
The synthesis of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine involves the reaction of ethylamine with 1-methyl-1,2-dihydroquinoxaline-2-one in the presence of a reducing agent such as sodium borohydride. This method has been optimized to produce high yields of pure N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, making it suitable for large-scale production.
Scientific Research Applications
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and can prevent or reduce neuronal damage caused by excitotoxicity.
properties
CAS RN |
100586-99-0 |
|---|---|
Product Name |
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine |
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-ethyl-1-methyl-2H-quinoxalin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-3-12-11-8-13-9-6-4-5-7-10(9)14(11)2/h4-8,11-12H,3H2,1-2H3 |
InChI Key |
OFUOCOJXBLMPGI-UHFFFAOYSA-N |
SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
Canonical SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




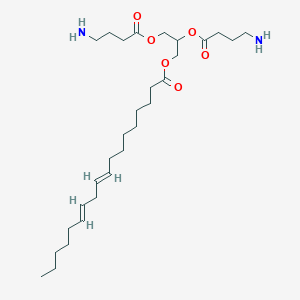


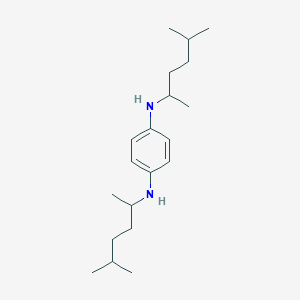

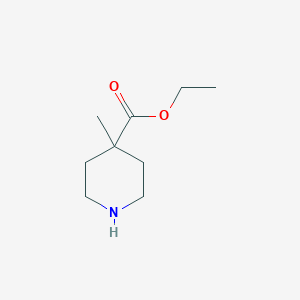
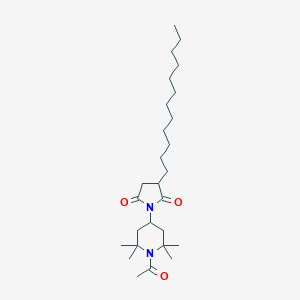
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
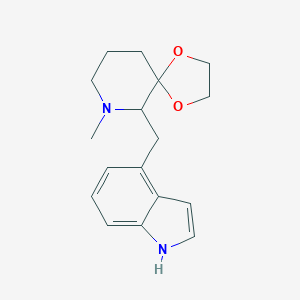



![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)